(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial
Overview
Description
(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is an organic compound characterized by its polyene structure, which includes three conjugated double bonds and two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial typically involves the use of polyene compounds as starting materials. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene structure. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the phosphonium salt, facilitating the formation of the ylide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogens in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial exerts its effects involves its interaction with various molecular targets. The compound’s polyene structure allows it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Additionally, the aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-3-methyl-5-(2,6-dimethyl-6-ethoxycarbonyl-3-oxo-1-cyclohexenyl)-2,4-pentadienal
- (2E,4E,6E)-5-methyl-7-(2,6-dimethyl-6-ethoxycarbonyl-3-oxo-1-cyclohexenyl)-2,4,6-heptatrienal
Uniqueness
(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is unique due to its specific arrangement of double bonds and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-8H,1-2H3/b4-3+,9-5+,10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYODHZHFDRRQEZ-XLKYRCCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=O)/C)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258250 | |
Record name | (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201258250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5056-17-7 | |
Record name | (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5056-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201258250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E,E,E)-2,7-dimethylocta-2,4,6-trienedial | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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